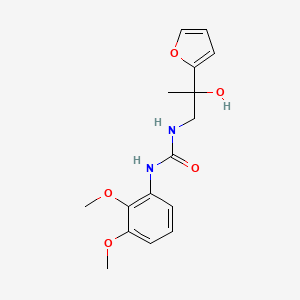
1-(2,4-Difluorophenyl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,4-Difluorophenyl)cyclohexan-1-amine” is a chemical compound with the CAS Number: 1343693-77-5 . It is also known as “1-[(2,4-difluorophenyl)methyl]cyclohexan-1-amine hydrochloride” with the CAS Number: 2305252-32-6 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H17F2N.ClH/c14-11-5-4-10 (12 (15)8-11)9-13 (16)6-2-1-3-7-13;/h4-5,8H,1-3,6-7,9,16H2;1H . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 261.74 . For more detailed physical and chemical properties, it’s recommended to refer to a reliable chemical database or the compound’s Material Safety Data Sheet (MSDS).Applications De Recherche Scientifique
Cocatalysis in Asymmetric Aldol Reactions
- Primary amine organocatalysts, including structures related to 1-(2,4-Difluorophenyl)cyclohexan-1-amine, have been used in asymmetric aldol reactions. Their activities and enantioselectivities are significantly improved when combined with 2,4-dinitrophenol as a cocatalyst, demonstrating their potential in cost-effective and environmentally beneficial catalysis (Da et al., 2009).
Analytical Chemistry Applications
- Higher aliphatic amines, including cyclohexylamine derivatives, are extensively used as corrosion inhibitors. The detection and analysis of these compounds in various technological processes are vital for assessing anticorrosive efficacy. Methods involving derivatization with 1-fluoro-2,4-dinitrobenzene and subsequent TLC separation highlight the importance of these amines in analytical chemistry (Jegorov et al., 1990).
Transfer Hydrogenation Reactions
- Cyclohexa-1,4-dienes, related to this compound, have been used in Brønsted acid-catalyzed transfer hydrogenations. This illustrates the potential of such compounds in the transfer hydrogenation of imines and alkenes, offering an alternative to more traditional dihydrogen surrogates (Chatterjee & Oestreich, 2016).
Ring-Opening Cyclization Reactions
- Efficient ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines, including structures similar to this compound, has been developed. This process leads to the formation of 2-substituted 4-hydroxyindole derivatives, important in synthetic chemistry (Nambu et al., 2014).
Organocatalysis in Asymmetric Reactions
- Valine dipeptide organocatalysts, containing a primary amine group similar to this compound, have shown promise in direct asymmetric intermolecular aldol reactions, offering moderate to high enantioselectivities in the presence of acidic additives (Huang et al., 2011).
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-9-4-5-10(11(14)8-9)12(15)6-2-1-3-7-12/h4-5,8H,1-3,6-7,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEGUZPSPLJRED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=C(C=C(C=C2)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1343693-77-5 |
Source


|
| Record name | 1-(2,4-difluorophenyl)cyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2476077.png)
![N-cyclohexyl-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476078.png)
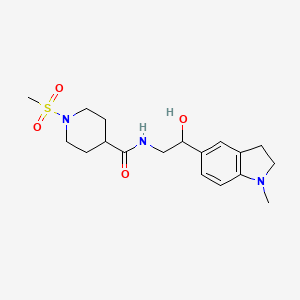
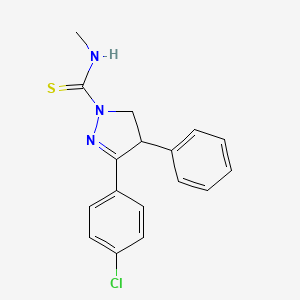
![(E)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2476081.png)


![3-[4-(azepan-1-yl)phenyl]prop-2-enoic Acid](/img/structure/B2476088.png)
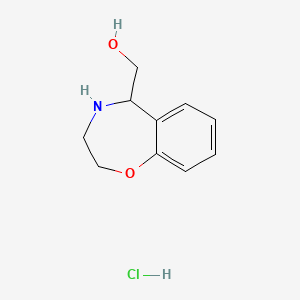
![4-(2-((3-(3-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide](/img/structure/B2476090.png)

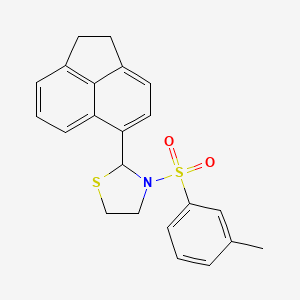
![1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride](/img/structure/B2476095.png)
